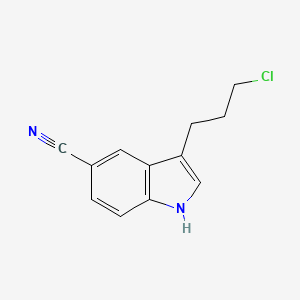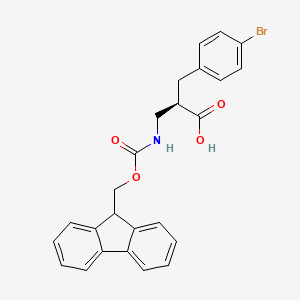
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the protected amino acid.
Final Assembly: The protected amino acid is then coupled with the propanoic acid backbone using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development: The compound is explored for its potential in developing new pharmaceuticals.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Bromobenzyl Group: Participates in various chemical reactions, allowing for further functionalization.
Propanoic Acid Backbone: Provides the structural framework for the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
- Bromine Atom : The presence of the bromine atom in the bromobenzyl group makes it unique, offering distinct reactivity compared to its chloro or methyl counterparts.
- Reactivity : The bromine atom allows for specific substitution reactions that are not possible with other halogens or alkyl groups.
Properties
Molecular Formula |
C25H22BrNO4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(2R)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
PUJWVDREFCBUIF-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
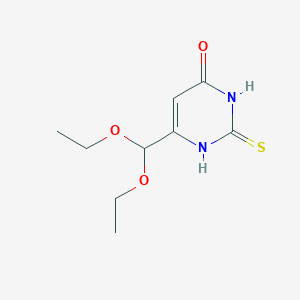
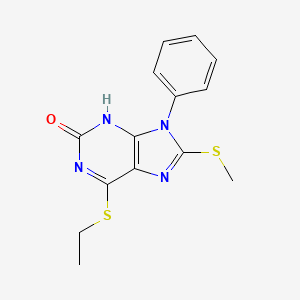
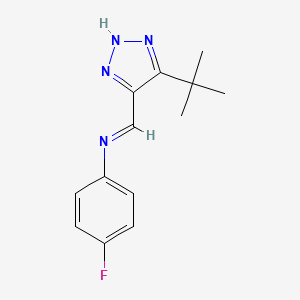
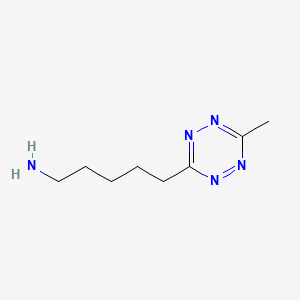

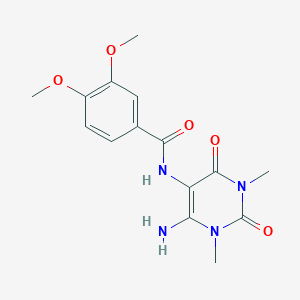
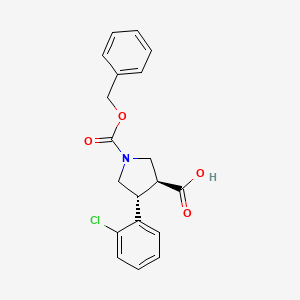

![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
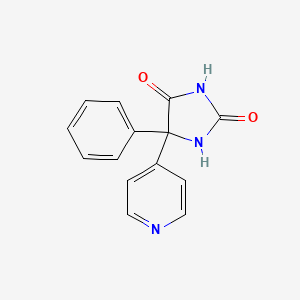
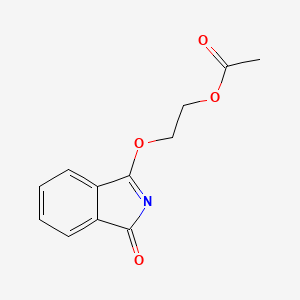
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
